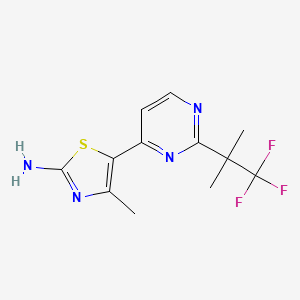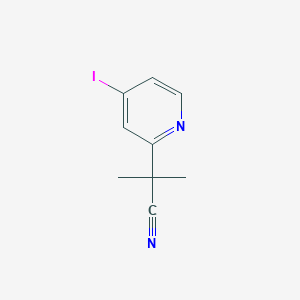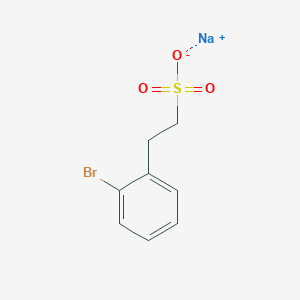
Sodium 2-(2-bromo-phenyl)ethanesulfonate
Vue d'ensemble
Description
Sodium 2-(2-bromo-phenyl)ethanesulfonate, also known as sodium 2-bromoethanesulfonate , is an organic compound with the chemical formula C₈H₁₀BrNaO₃S . It belongs to the class of sulfinates (RSO₂Na), which have gained prominence due to their versatile reactivity and multifaceted synthetic applications .
Synthesis Analysis
The preparation of sodium sulfinates involves various synthetic methods. Notably, sodium sulfinates serve as versatile building blocks for synthesizing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. Researchers have made remarkable advancements in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones using sodium sulfinates. These include vinyl sulfones, allyl sulfones, and β-keto sulfones .
Molecular Structure Analysis
The molecular formula of Sodium 2-(2-bromo-phenyl)ethanesulfonate is C₈H₁₀BrNaO₃S . Its structure consists of a bromophenyl group attached to an ethanesulfonate moiety. The sodium ion (Na⁺) balances the charge, resulting in a water-soluble compound .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Orientations Futures
Research on sodium sulfinates continues to evolve. Future directions may include exploring novel synthetic methodologies, investigating site-selective reactions (such as C–H sulfonylation), and optimizing sustainable synthetic routes. Additionally, understanding their applications in catalysis and material science remains an exciting avenue for exploration .
Propriétés
IUPAC Name |
sodium;2-(2-bromophenyl)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S.Na/c9-8-4-2-1-3-7(8)5-6-13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBYTOWIJWABC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(2-bromo-phenyl)ethanesulfonate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

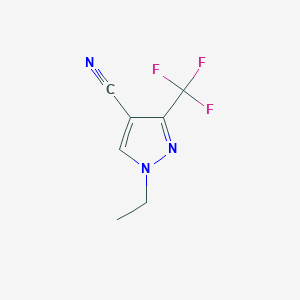
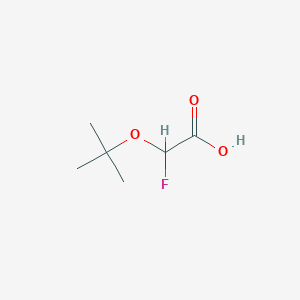
![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)
![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)
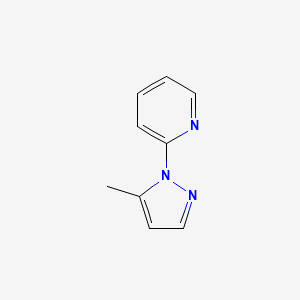
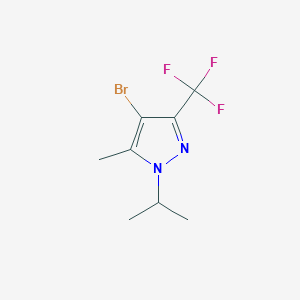
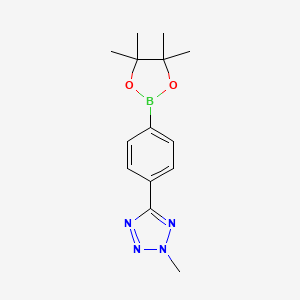
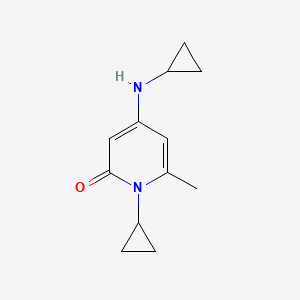
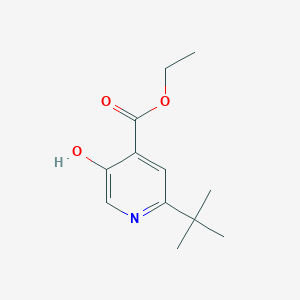
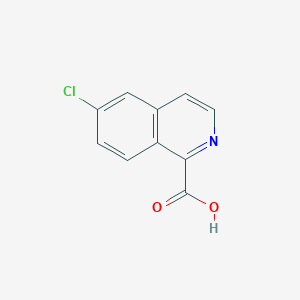
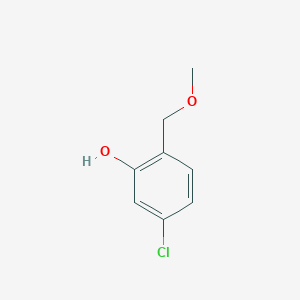
![[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine](/img/structure/B1467832.png)
